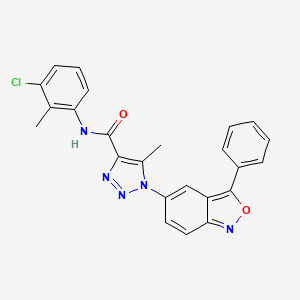

![molecular formula C15H13N3O3S2 B11330102 N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide](/img/structure/B11330102.png)

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophen-2-carbonsäureamid ist eine komplexe organische Verbindung, die zur Klasse der Thiadiazol-Derivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Thiophenrings und eines Thiadiazolrings aus, die beide für ihre bedeutenden biologischen Aktivitäten bekannt sind. Die Struktur der Verbindung enthält eine 3,4-Dimethoxyphenylgruppe, die oft mit verschiedenen pharmakologischen Eigenschaften in Verbindung gebracht wird.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophen-2-carbonsäureamid umfasst in der Regel mehrere Schritte, beginnend mit kommerziell erhältlichen Reagenzien. Ein gängiges Verfahren beinhaltet die Reaktion von 3,4-Dimethoxybenzaldehyd mit Thiosemicarbazid unter Bildung des entsprechenden Thiosemicarbazons. Dieses Zwischenprodukt wird dann unter Verwendung eines Dehydratisierungsmittels wie Phosphorylchlorid (POCl3) cyclisiert, um den 1,2,4-Thiadiazolring zu erhalten. Der letzte Schritt beinhaltet die Kupplung des Thiadiazol-Derivats mit Thiophen-2-carbonsäurechlorid in Gegenwart einer Base wie Triethylamin, um die gewünschte Verbindung zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehört die Verwendung von kontinuierlichen Durchflussreaktoren, um konstante Reaktionsbedingungen und hohe Ausbeuten zu gewährleisten. Die Wahl der Lösungsmittel, Katalysatoren und Reinigungsmethoden ist ebenfalls darauf ausgerichtet, die Kosten und die Umweltbelastung zu minimieren.

Chemische Reaktionsanalyse

Reaktionstypen

N-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophen-2-carbonsäureamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden.

Substitution: Elektrophilen und nukleophilen Substitutionsreaktionen können an den Thiophen- und Thiadiazolringen stattfinden.

Häufige Reagenzien und Bedingungen

Oxidation: KMnO4 in saurem oder neutralem Medium.

Reduktion: LiAlH4 in wasserfreiem Ether.

Substitution: Halogenierung mit N-Bromsuccinimid (NBS) oder Nitrierung mit Salpetersäure (HNO3).

Hauptprodukte

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Halogenierte oder nitrierte Derivate.

Wissenschaftliche Forschungsanwendungen

N-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophen-2-carbonsäureamid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle.

Biologie: Untersuchung seines Potenzials als antimikrobielles und antifungizides Mittel.

Medizin: Erforschung seiner entzündungshemmenden und krebshemmenden Eigenschaften.

Industrie: Einsatz bei der Entwicklung organischer Halbleiter und Leuchtdioden (LEDs).

Wirkmechanismus

Der Wirkmechanismus von N-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophen-2-carbonsäureamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es ist bekannt, dass die Verbindung bestimmte Enzyme und Rezeptoren hemmt, was zu ihren biologischen Wirkungen führt. Zum Beispiel kann sie Cyclooxygenase (COX)-Enzyme hemmen und so die Produktion von proinflammatorischen Mediatoren reduzieren . Darüber hinaus kann sie mit DNA und Proteinen interagieren, was zu ihren krebshemmenden Eigenschaften führt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available reagents. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the 1,2,4-thiadiazole ring. The final step involves the coupling of the thiadiazole derivative with thiophene-2-carboxylic acid chloride in the presence of a base like triethylamine to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiadiazole rings.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can interact with DNA and proteins, leading to its anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamid

- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydrochinolin-1(2H)-yl)methanon

- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amin

Einzigartigkeit

N-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophen-2-carbonsäureamid zeichnet sich durch seine einzigartige Kombination eines Thiadiazol- und eines Thiophenrings aus, die ihm besondere elektronische und sterische Eigenschaften verleihen. Dies macht es in bestimmten biologischen Anwendungen im Vergleich zu seinen Analoga besonders effektiv .

Eigenschaften

Molekularformel |

C15H13N3O3S2 |

|---|---|

Molekulargewicht |

347.4 g/mol |

IUPAC-Name |

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide |

InChI |

InChI=1S/C15H13N3O3S2/c1-20-10-6-5-9(8-11(10)21-2)13-16-15(23-18-13)17-14(19)12-4-3-7-22-12/h3-8H,1-2H3,(H,16,17,18,19) |

InChI-Schlüssel |

TXAGNRPSLNEEFN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CS3)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B11330027.png)

![5-chloro-3,6-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11330032.png)

![8,9-dimethyl-2,7-bis(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11330045.png)

![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B11330054.png)

![4-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]methyl}-2-ethoxyphenol](/img/structure/B11330063.png)

![3-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11330065.png)

![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-propoxybenzamide](/img/structure/B11330069.png)

![6-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B11330072.png)

![N-butyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11330074.png)

![Methyl 2-chloro-5-[({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11330075.png)

![3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11330079.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11330090.png)

![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B11330098.png)